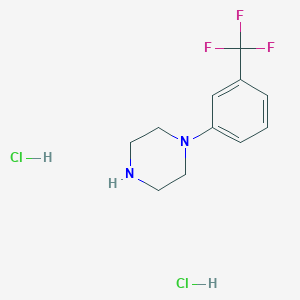

1-(m-Trifluoromethylphenyl) piperazine (hydrochloride)

Beschreibung

1-(m-Trifluoromethylphenyl)piperazine (TFMPP) hydrochloride is a phenylpiperazine derivative with the molecular formula C₁₁H₁₃F₃N₂·HCl. It features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring attached to the piperazine core. TFMPP is primarily recognized as a serotonergic agonist, with high affinity for 5-HT₁B and 5-HT₁C receptors . Initially studied for its effects on locomotor activity in rodents, it gained notoriety as a designer drug often combined with 1-benzylpiperazine (BZP) to mimic the psychoactive effects of 3,4-methylenedioxymethamphetamine (MDMA) . Its structural and pharmacological properties have made it a subject of regulatory scrutiny, leading to its classification as a Schedule I substance in the United States .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;;/h1-3,8,15H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKFOWDFVZILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) typically involves the reaction of 1-(3-trifluoromethylphenyl)piperazine with hydrochloric acid. The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The reaction conditions usually require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

TFMPP is primarily known for its role as a serotonergic agonist , impacting various serotonin receptors in the central nervous system. Its pharmacological profile includes:

- Agonistic Activity : TFMPP acts as a full agonist at several serotonin receptors, including:

- Entactogenic Effects : TFMPP is often used in conjunction with other compounds like BZP (benzylpiperazine) to produce entactogenic effects similar to those of MDMA (ecstasy), enhancing serotonin release while having minimal effects on dopamine and norepinephrine systems .

Toxicological Considerations

In toxicology, TFMPP has been studied for its potential adverse effects. Research indicates that:

- Reduced Locomotor Activity : In animal studies, TFMPP has been shown to decrease locomotor activity, which may limit its appeal as a recreational drug .

- Side Effects : Users report side effects such as anxiety, headache, and nausea, which are common among piperazine derivatives. Additionally, TFMPP is associated with more severe hangover effects compared to BZP alone .

Forensic Applications

TFMPP's presence in recreational drug use has made it relevant in forensic science:

- Drug Testing : It is often included in panels for detecting new psychoactive substances due to its use in combination with other stimulants. Its identification can aid in understanding drug-related incidents and trends .

- Environmental Monitoring : As a xenobiotic compound, TFMPP can also serve as an environmental contaminant marker, helping assess pollution levels related to drug use .

Case Study 1: Serotonergic Activity Evaluation

A study evaluated the serotonergic activity of TFMPP using various receptor binding assays. The findings confirmed its role as a potent agonist at multiple serotonin receptors, supporting its use in research related to mood disorders and psychopharmacology.

Case Study 2: Recreational Use Analysis

An analysis of user reports highlighted the combination of TFMPP with BZP, emphasizing the mixed experiences reported by users. This study provided insights into the social implications of piperazine derivatives in recreational settings.

Wirkmechanismus

The mechanism of action of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) involves its role as a serotonin receptor agonist. It binds to serotonin receptors in the brain, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . This binding leads to the release of serotonin, which affects various neurotransmitter pathways and influences mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- TFMPP: Suppresses locomotor activity in rats (ED₅₀ ~0.5–1.0 mg/kg) via 5-HT₁B/1C receptor activation .

- mCPP : Similarly suppresses locomotor activity but with additional anxiogenic effects in humans. Chronic 5-HT depletion potentiates its activity-suppressant effects .

- BZP : Acts as a dopamine releaser, producing stimulant effects distinct from TFMPP’s serotonergic action. Synergizes with TFMPP to mimic MDMA .

| Compound | 5-HT Receptor Affinity | Dopaminergic Activity | Behavioral Effects |

|---|---|---|---|

| TFMPP | 5-HT₁B/1C agonist | Minimal | Locomotor suppression, mild euphoria |

| mCPP | 5-HT₁B/2C agonist | None | Anxiety, locomotor suppression |

| BZP | Weak 5-HT₂ agonist | Dopamine releaser | Stimulation, euphoria |

| MDMA | 5-HT/DAM release | DA release | Empathy, hyperlocomotion |

Receptor Binding and Selectivity

- TFMPP : Displays ~65-fold selectivity for 5-HT₁B over 5-HT₁A receptors (Kᵢ = 12 nM for 5-HT₁B vs. 780 nM for 5-HT₁A) .

- mCPP : Binds to 5-HT₂C with higher affinity (Kᵢ = 8 nM), contributing to its anxiogenic profile .

- BZP : Lacks significant 5-HT receptor affinity; primarily targets dopamine transporters .

Behavioral Effects and Abuse Potential

- TFMPP + BZP : Combined use mimics MDMA’s subjective effects (e.g., heightened sociability) but with lower potency. Rat studies show TFMPP enhances BZP-induced dopamine release in the nucleus accumbens .

- mCPP : Used in research to model anxiety disorders due to its 5-HT₂C-driven effects .

- Legal Status :

Metabolic and Regulatory Considerations

Biologische Aktivität

1-(m-Trifluoromethylphenyl) piperazine (hydrochloride), commonly referred to as TFMPP, is a member of the phenylpiperazine class of compounds. It has garnered attention for its interactions with serotonin receptors and its potential psychotropic effects. This article explores the biological activity of TFMPP, focusing on its receptor binding profiles, pharmacological effects, and implications for therapeutic use and abuse.

TFMPP is characterized by the presence of a trifluoromethyl group on the m-phenyl ring of the piperazine structure. Its molecular formula is C11H12F3N·HCl, and it exhibits unique properties that influence its biological activity.

Receptor Binding Affinity

TFMPP has been extensively studied for its binding affinity to various serotonin receptors. The following table summarizes its affinities:

| Receptor | Binding Affinity (K_i) |

|---|---|

| 5-HT1A | 288 nM |

| 5-HT1B | 132 nM |

| 5-HT1D | 282 nM |

| 5-HT2A | 269 nM |

| 5-HT2C | 62 nM |

| SERT | EC_50 = 121 nM |

TFMPP acts as a full agonist at most serotonin receptors except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . Its ability to evoke serotonin release positions it as a compound of interest in both therapeutic and recreational contexts.

Behavioral Studies

Research indicates that TFMPP influences locomotor activity in animal models. For instance, studies have shown that TFMPP can reduce spontaneous locomotion in rats, an effect that is modulated by serotonin neurotransmission. Specifically, pretreatment with serotonin antagonists mitigated this locomotor suppression, suggesting a significant role for serotonin receptors in mediating these effects .

Psychotropic Activity

TFMPP has been noted for its psychotropic properties, which resemble those of imipramine-like drugs. In behavioral assays, TFMPP has been shown to normalize social behavioral deficits induced by isolation and antagonize oxotremorine-induced hypothermia . These findings indicate potential applications in treating mood disorders or anxiety-related conditions.

Abuse Potential

TFMPP is often associated with recreational use, similar to other designer drugs. Reports indicate that doses range from 5 to 100 mg when used recreationally, with effects lasting between 6 to 8 hours . Its psychoactive properties raise concerns regarding abuse potential and necessitate further investigation into its safety profile.

Therapeutic Research

Emerging research highlights the potential for TFMPP derivatives in therapeutic applications. For example, studies have explored N,N-disubstituted piperazines that incorporate TFMPP structural elements for their efficacy against various neurological conditions . These derivatives may offer new avenues for drug development targeting specific serotonin receptor subtypes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(m-trifluoromethylphenyl)piperazine (hydrochloride), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclo-condensation using diethanolamine as a starting material. Halogenation of diethanolamine produces β,β'-dihalogenated diethylammonium hydrochloride, which reacts with 3-(trifluoromethyl)aniline in aqueous solution without catalysts to form the target compound . Alternative methods involve coupling reactions using EDC/HOAt with trifluoroacetic acid activation .

- Key Considerations :

- Catalyst-free aqueous synthesis reduces byproducts but may require longer reaction times.

- Recrystallization (ethanol/water mixtures) and centrifugation are critical for purification .

- Data Table : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Cyclo-condensation | 85 | 98 | Catalyst-free, low cost | |

| EDC/HOAct Coupling | 78 | 95 | Scalable for peptide derivatization |

Q. Which analytical techniques are most reliable for characterizing 1-(m-trifluoromethylphenyl)piperazine (hydrochloride)?

- Methodological Answer : Use a combination of:

- HPLC : For purity assessment (C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry (MS) : Confirm molecular weight (CHFN, MW 230.23) and fragmentation patterns .

- NMR : H NMR (DMSO-d6) shows peaks at δ 3.2–3.5 ppm (piperazine protons) and δ 7.4–7.8 ppm (aromatic protons) .

Advanced Research Questions

Q. How does 1-(m-trifluoromethylphenyl)piperazine (hydrochloride) modulate serotonin and dopamine release in vivo, and how can contradictory data from in vitro assays be resolved?

- Methodological Answer :

- In Vivo Microdialysis : Administer TFMPP (1–5 mg/kg, i.p.) to rats and measure extracellular dopamine (DA) and serotonin (5-HT) levels in the nucleus accumbens. TFMPP primarily acts as a 5-HT agonist but may indirectly inhibit DA release via serotonin-dopamine interactions .

- Contradiction Resolution : In vitro assays (e.g., synaptosomal uptake) may lack metabolic factors affecting bioavailability. Validate with behavioral models (e.g., lordosis inhibition in rats) to confirm functional outcomes .

- Data Table : Neurotransmitter Modulation Profile

| Model | Serotonin Release | Dopamine Release | Key Receptor Target | Reference |

|---|---|---|---|---|

| In Vitro (Synaptosomes) | ↑ 5-HT reuptake inhibition | No effect | 5-HT | |

| In Vivo (Rat Microdialysis) | Transient ↑ 5-HT | ↓ DA | 5-HT |

Q. What strategies are effective in resolving structural ambiguities of degradation products derived from piperazine-based compounds?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reversed-phase columns with micellar mobile phases (e.g., SDS/butanol) to separate degradation products like bis(4-fluorophenyl)methanol .

- Stability Studies : Expose the compound to accelerated conditions (40°C, 75% RH) and track degradation via TLC/HPLC. Major degradants include oxidized piperazine derivatives and aryl cleavage products .

Q. How can researchers mitigate health risks associated with handling 1-(m-trifluoromethylphenyl)piperazine (hydrochloride) in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.